molecular formula C8H5FIN B3041714 2-(2-Fluoro-4-iodophenyl)acetonitrile CAS No. 345963-95-3

2-(2-Fluoro-4-iodophenyl)acetonitrile

Cat. No.: B3041714
CAS No.: 345963-95-3
M. Wt: 261.03 g/mol
InChI Key: ALWAKZAFAKRUNG-UHFFFAOYSA-N
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Description

“2-(2-Fluoro-4-iodophenyl)acetonitrile” is a chemical compound with a molecular weight of 261.03 g/mol. It is used in the pharmaceutical industry as a fundamental building block to create a variety of important compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrile group (-C≡N) attached to a carbon atom, which is also attached to a phenyl ring. The phenyl ring has iodine and fluorine substituents at the 2nd and 4th positions, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Electrochemical Methods

The electrochemical reduction of fluoro-substituted phenyl sulphones, including compounds similar to 2-(2-Fluoro-4-iodophenyl)acetonitrile, in acetonitrile involves the cleavage of carbon-sulphur and/or carbon-fluorine bonds. This process results in the formation of various arylethylenes, demonstrating the potential of electrochemical methods in manipulating fluoro-substituted compounds (Kunugi et al., 1993).

Molecular Docking and Inhibitor Synthesis

The synthesis of fluoro-substituted benzo[b]thiophene-2-carboxylate, structurally related to this compound, and its potential as a hepatitis B inhibitor highlight the role of fluoro-substituted compounds in drug discovery. Molecular docking studies evaluate these compounds as potential inhibitors, showcasing their significance in medicinal chemistry (Ivachtchenko et al., 2019).

Fluorination Processes

Electrochemical and chemical fluorination processes involving compounds like this compound demonstrate the utility of these methods in creating fluoro-substituted organic molecules. Such processes are essential in synthesizing materials with specific electronic or chemical properties (O'Malley et al., 1985).

Synthesis of Aryl- and Alkylanilines

Photolysis methods involving haloanilines in acetonitrile, analogous to this compound, are used for synthesizing aryl- and alkylanilines. This approach highlights the application of light-induced chemical reactions in creating structurally diverse compounds (Fagnoni et al., 1999).

Chemosensors and Fluorescence Probes

Fluoro-substituted compounds, related to this compound, are used in the development of chemosensors and fluorescence probes. These applications are significant in environmental monitoring, biological imaging, and analytical chemistry (Ajayaghosh et al., 2005).

Photodegradation Studies

Studies on the photodegradation of haloanilines, similar in structure to this compound, are crucial in understanding the environmental fate of these compounds. This research is relevant in assessing the environmental impact of fluoro-substituted chemicals (Freccero et al., 2003).

Mechanism of Action

The mechanism of action of “2-(2-Fluoro-4-iodophenyl)acetonitrile” is not specified in the available resources. Its mechanism of action would depend on its application, particularly in the context of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with “2-(2-Fluoro-4-iodophenyl)acetonitrile” are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Properties

IUPAC Name

2-(2-fluoro-4-iodophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWAKZAFAKRUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-4-iodo-benzyl bromide (Intermediate 1, 2.56 g, 8.15 mmol) in ethanol (55 mL and water (10 mL) was treated with sodium cyanide (2.15 g, 43.86 mmol) and refluxed for 0.5 h. The volatiles were distilled off in vacuo and the residue was diluted with water and extracted with diethyl ether (×2). The combined organic extract was washed with water (×1) and brine (×1), dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound as a pale yellow solid (2.05 g, 96%).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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